Regulatory Suitability for ANDA/NDA Submissions: A Validated Nitrosamine Impurity Standard
This compound is explicitly validated and supplied as a reference standard for use in Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA), enabling users to establish detection limits and quantify impurity levels to meet FDA and EMA safety requirements . This is a defined regulatory application that is not claimed for generic nitrosamine research chemicals or the parent amine 5-Amino-6-methylamino-7-methylquinoline (A611960).
| Evidence Dimension | Regulatory Application Validation |
|---|---|
| Target Compound Data | Explicitly suitable for ANDA/NDA submissions |
| Comparator Or Baseline | Unvalidated nitrosamine research chemicals; Parent amine A611960 |
| Quantified Difference | Not quantifiable (categorical difference) |
| Conditions | Vendor technical specification and regulatory guidance |
Why This Matters
For procurement by pharmaceutical QC and R&D laboratories, the assurance of fitness-for-purpose in a regulated environment is a primary selection criterion that justifies the choice of this specific standard over a less characterized alternative.
